N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings. It has a pyrazolo[3,4-d]pyrimidin-1-yl ring, a benzyl group, a trifluoromethyl group, and a furan-2-carboxamide group. These groups could potentially give this compound a variety of interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The pyrazolo[3,4-d]pyrimidin-1-yl ring and the furan ring would likely contribute to the rigidity of the molecule, while the trifluoromethyl group could add electron-withdrawing character .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The presence of several functional groups means that it could potentially participate in a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and the functional groups it contains. For example, the trifluoromethyl group could increase its lipophilicity, which could affect its solubility and its ability to cross biological membranes .Scientific Research Applications
Anticancer and Anti-inflammatory Applications
One area of interest is the synthesis and evaluation of pyrazolopyrimidine derivatives for their anticancer and anti-inflammatory properties. A study synthesized a novel series of pyrazolopyrimidine derivatives and evaluated them for their cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, as well as for 5-lipoxygenase inhibition, an enzyme involved in inflammation. These compounds were found to have potential anticancer and anti-inflammatory activities, indicating their relevance in the development of new therapeutic agents (Rahmouni et al., 2016).
Enzymatic Reactivity Enhancement
Another study focused on synthesizing and analyzing the reactivity of pyrazolopyrimidinyl keto-esters towards cellobiase, an enzyme that breaks down cellulose into glucose. The compounds demonstrated an ability to enhance the reactivity of cellobiase, suggesting potential applications in industrial processes involving cellulose degradation or modification (Abd & Awas, 2008).
Structural and Catalytic Studies
Further research has explored the synthesis of fluorinated pyrazolopyrimidines, focusing on their crystal structure and potential as catalysts in chemical reactions. Such studies provide foundational knowledge for the design of new compounds with optimized properties for various applications, including pharmaceuticals and materials science (Flores et al., 2006).
Development of Imaging Agents
In the field of diagnostic imaging, research has been conducted on the synthesis of specific pyrazolopyrimidine derivatives for use as positron emission tomography (PET) agents. These agents can target specific enzymes or biological markers, facilitating the diagnosis and monitoring of diseases such as neuroinflammation (Wang et al., 2018).
Antimicrobial Agents
The development of novel antimicrobial agents is another significant area of research. Pyrazolopyrimidine derivatives have been synthesized and tested for their antimicrobial activity. Such studies contribute to the discovery of new drugs to combat resistant bacterial strains (Holla et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-[4-oxo-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N5O3/c21-20(22,23)14-4-1-3-13(9-14)11-27-12-25-17-15(19(27)30)10-26-28(17)7-6-24-18(29)16-5-2-8-31-16/h1-5,8-10,12H,6-7,11H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGKDZIYGRXAQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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